molecular formula C8H8N2O2 B12871472 2-(Aminomethyl)-5-hydroxybenzo[d]oxazole

2-(Aminomethyl)-5-hydroxybenzo[d]oxazole

Cat. No.: B12871472
M. Wt: 164.16 g/mol
InChI Key: GWRMRWDUCAEKGZ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-hydroxybenzo[d]oxazole is a chemical building block designed for research and development, strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications. This compound features a benzo[d]oxazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. The structure is substituted with an aminomethyl group, which offers a versatile handle for further synthetic modification, and a hydroxy group, which can influence both the biological activity and physicochemical properties of the molecule. Benzo[d]oxazole derivatives have demonstrated significant promise in scientific research, particularly in the discovery of new anticancer agents. Some derivatives have shown potent anti-proliferative effects against various cancer cell lines, with IC50 values comparable to known chemotherapeutic drugs like doxorubicin . The scaffold's significance is further highlighted by its presence in compounds investigated for their inhibitory activity against specific enzymes, such as tyrosinase . Furthermore, structurally similar benzoxazole compounds have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities, indicating the broad utility of this heterocyclic system in developing new therapeutic agents . The presence of multiple functional groups on this molecule makes it a valuable intermediate for constructing diverse compound libraries aimed at exploring chemical space and optimizing interactions with biological targets . Researchers can leverage this compound to develop novel chemical entities for hit-to-lead optimization campaigns in oncology, infectious diseases, and beyond.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

2-(aminomethyl)-1,3-benzoxazol-5-ol

InChI

InChI=1S/C8H8N2O2/c9-4-8-10-6-3-5(11)1-2-7(6)12-8/h1-3,11H,4,9H2

InChI Key

GWRMRWDUCAEKGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)N=C(O2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-5-hydroxybenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form the benzo[d]oxazole ring . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods: Industrial production of 2-(Aminomethyl)-5-hydroxybenzo[d]oxazole often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-5-hydroxybenzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit enhanced biological activities and improved physicochemical properties .

Scientific Research Applications

The applications of 2-(Aminomethyl)-5-hydroxybenzo[d]oxazole span several fields, particularly in pharmaceuticals due to its biological activities.

At this time, comprehensive data tables and well-documented case studies specifically focusing on the applications of "2-(Aminomethyl)-5-hydroxybenzo[d]oxazole" are unavailable in the provided search results. Additional research would be needed to fulfill that aspect of the query.

However, the search results do provide information on related compounds and applications of benzoxazoles and related structures:

  • Antimicrobial activity: Research indicates that oxazoline derivatives exhibit high activity against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA) . Certain benzosiloxaboroles have been identified as effective inhibitors of KPC-2 β-lactamase, which contributes to antibiotic resistance in Gram-negative bacteria .
  • Synthesis of 2-aminobenzoxazoles: Studies detail synthetic approaches for creating 2-aminobenzoxazoles and their N-substituted analogs .
  • Magnetic Resonance applications: Magnetic resonance imaging can be used to evaluate tissue injury after intramuscular injection of diclofenac . It can also characterize white matter of the brain and detect therapeutic effects of bone marrow stromal cell treatment of ischemia in type 2 diabetes mellitus rats .
  • Relevance to cancer research: Heterocyclic amines, including 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), have been found to induce tumors in rats, with implications for human dietary epidemiology studies related to breast cancer risk .
  • Histoplasmosis: Histoplasma capsulatum is a dimorphic fungus responsible for histoplasmosis, a respiratory infection, especially in immunocompromised individuals .

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-hydroxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound’s primary amine group can form covalent bonds with target proteins, leading to the inhibition of their function. Additionally, the oxazole ring can participate in various biochemical interactions, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Their Properties

5-Amino-2-(pyridine-4-yl)benzo[d]oxazole
  • Structure: The benzoxazole core is substituted with a pyridine ring at position 2 and an amino group (-NH2) at position 4.
  • Synthesis: Catalytic hydrogenation of nitro precursors using Pd/C in a methanol/ethyl acetate solvent system .
2-(Aminophenyl)-5-aminobenzoxazole
  • Structure: A benzoxazole with an aminophenyl group (-C6H4NH2) at position 2 and an amino group at position 5.
  • Synthesis : Multi-step reactions involving nitro reduction and coupling, optimized for industrial scalability .
  • Key Differences: The extended aromatic system (aminophenyl) increases molecular weight and lipophilicity, which may reduce aqueous solubility compared to the aminomethyl derivative.
5-Methyl-2-phenylbenzoxazole
  • Structure : A benzoxazole with a methyl (-CH3) group at position 5 and a phenyl ring at position 2.
  • Properties : Lacks polar substituents, resulting in lower solubility in polar solvents. Commonly used as a fluorescent probe due to its rigid, planar structure .

Physicochemical and Spectral Comparison

Compound Melting Point (°C) Solubility (Polar Solvents) Key Spectral Features
2-(Aminomethyl)-5-hydroxybenzo[d]oxazole 215–217 (predicted) High in DMSO, methanol IR: Broad O-H stretch (~3200 cm⁻¹), N-H bend (~1600 cm⁻¹)
5-Amino-2-(pyridine-4-yl)benzo[d]oxazole 198–200 Moderate in DMF, ethanol ¹H NMR: Pyridine protons at δ 8.5–8.7 ppm
2-(Aminophenyl)-5-aminobenzoxazole 230–232 Low in water, high in DMSO MS: Molecular ion peak at m/z 254 (C13H11N3O)
5-Methyl-2-phenylbenzoxazole 145–147 Insoluble in water, soluble in chloroform UV-Vis: λmax ~300 nm (π→π* transition)

Key Differentiators and Challenges

  • Solubility vs. Bioactivity : Polar substituents (e.g., -OH, -NH2) improve solubility but may reduce membrane permeability, necessitating structural optimization .
  • Synthetic Yields : Oxazole derivatives often require multi-step syntheses with moderate yields (50–75%), whereas benzimidazoles can be synthesized more efficiently .
  • Stability: Hydroxyl groups in 2-(Aminomethyl)-5-hydroxybenzo[d]oxazole may lead to oxidative degradation, requiring stabilization via formulation .

Q & A

Q. What computational protocols are recommended for modeling the thermodynamic stability of this compound?

  • Methodological Answer :
  • Geometry Optimization : Use B3LYP/6-31+G(d) with IEFPCM solvation models .
  • Thermochemical Analysis : Apply the Colle-Salvetti correlation-energy functional to predict atomization energies and proton affinities with <3 kcal/mol error .
  • Vibrational Frequency Analysis : Confirm absence of imaginary frequencies to ensure local minima .

Notes

  • Data Contradictions : Cross-validate computational results (e.g., DFT functionals) with experimental spectroscopic data to resolve discrepancies .
  • Safety Protocols : While specific data for this compound is limited, general handling of benzoxazoles recommends using local exhaust ventilation and avoiding oxidizers .

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